molecular formula C7H8N2O3 B176388 3-Methoxy-4-nitroaniline CAS No. 16292-88-9

3-Methoxy-4-nitroaniline

Cat. No.: B176388
CAS No.: 16292-88-9
M. Wt: 168.15 g/mol
InChI Key: JVUHWSGOORVDML-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitroaniline is an aromatic organic compound with the molecular formula C₇H₈N₂O₃. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent reduction reactions. One common method involves the nitration of 3-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The nitration reaction is followed by purification steps, including recrystallization and distillation, to obtain the pure compound. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a hydroxyl group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Sodium methoxide for nucleophilic substitution.

    Oxidation: Potassium permanganate for oxidation of the methoxy group.

Major Products Formed:

  • Reduction of the nitro group yields 3-methoxy-4-phenylenediamine.
  • Substitution reactions can yield various derivatives depending on the substituent introduced.
  • Oxidation of the methoxy group results in 3-hydroxy-4-nitroaniline.

Scientific Research Applications

3-Methoxy-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.

Comparison with Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with the methoxy group at the second position.

    4-Nitroaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxyaniline: Lacks the nitro group, affecting its redox properties.

Uniqueness: 3-Methoxy-4-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHWSGOORVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373125
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-88-9
Record name 3-Methoxy-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16292-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(3-methoxy-4-nitro-phenyl)-acetamide (16.6 g, 78.67 mmol) and an aqueous solution of hydrochloric acid (1.5 M, 200 mL) was refluxed until a clear solution was obtained. The reaction mixture was basified by addition of an aqueous solution of potassium carbonate and then was extracted four times with dichloromethane (200 mL); the combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 13.56 g (quantitative yield) of 3-methoxy-4-nitro-phenylamine as a yellow solid. MS=169 [M+H]+.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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